1,2-Benzenedithiol

Descripción

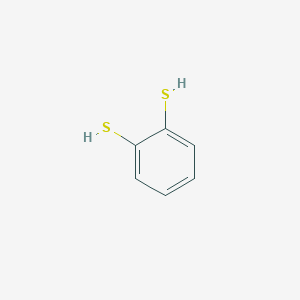

Structure

3D Structure

Propiedades

IUPAC Name |

benzene-1,2-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNVQLOKVMWBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871274 | |

| Record name | Benzene-1,2-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 28.5 deg C; [ChemIDplus] White solid with an unpleasant odor; mp = 21-25 deg C; [Alfa Aesar MSDS] | |

| Record name | 1,2-Benzenedithiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17534-15-5, 626-04-0 | |

| Record name | 1,2-Benzenedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17534-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,3-dithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017534155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene-1,2-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BENZENEDITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7M2QCZ9RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1,2-Benzenedithiol from Benzenethiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1,2-benzenedithiol from benzenethiol. The primary focus is on the most efficient and widely cited method: the one-pot ortho-lithiation of benzenethiol, followed by sulfidation. Alternative synthetic strategies, including the Newman-Kwart rearrangement and a method starting from ortho-dihalobenzenes, are also discussed to provide a broader context for researchers.

Executive Summary

This compound is a crucial building block in coordination chemistry and the synthesis of various organosulfur compounds. Its preparation from benzenethiol is a key transformation for accessing this versatile dithiol. The most direct and high-yielding method involves a directed ortho-lithiation of benzenethiol using butyllithium, followed by quenching with elemental sulfur. This one-pot procedure is highly efficient, with reported yields of up to 96%. An alternative, though less direct, pathway is the Newman-Kwart rearrangement, which transforms a 1,2-dihydroxybenzene precursor into the desired dithiol through a double rearrangement. Additionally, a method starting from o-dihalobenzenes offers another synthetic avenue. This guide details the experimental protocols, reaction mechanisms, and quantitative data associated with these synthetic approaches.

Primary Synthetic Route: Ortho-lithiation of Benzenethiol

The most efficient and direct synthesis of this compound from benzenethiol is achieved through a one-pot reaction involving ortho-lithiation followed by sulfidation. This method, pioneered by Giolando and Kirschbaum, provides a high yield of the desired product.[1]

Reaction Pathway

The reaction proceeds in three main steps within a single pot:

-

Deprotonation and Ortho-lithiation: Benzenethiol is treated with two equivalents of butyllithium (BuLi). The first equivalent deprotonates the acidic thiol proton, forming lithium benzenethiolate. The second equivalent of BuLi then directs a second lithiation at the ortho position of the benzene ring, forming a dilithio intermediate.

-

Sulfidation: The dilithio intermediate is then reacted with elemental sulfur, which inserts into the carbon-lithium bond at the ortho position.

-

Acidification: The resulting dilithium 1,2-benzenedithiolate is protonated with an acid, typically hydrochloric acid (HCl), to yield the final product, this compound.

The overall reaction scheme is as follows:

C₆H₅SH + 2 BuLi → C₆H₄(SLi)Li + 2 BuH C₆H₄(SLi)Li + S → C₆H₄(SLi)₂ C₆H₄(SLi)₂ + 2 HCl → C₆H₄(SH)₂ + 2 LiCl[1]

A visual representation of this workflow is provided below.

Experimental Protocol

The following is a generalized experimental protocol based on the work of Giolando and Kirschbaum.

Materials:

-

Benzenethiol

-

n-Butyllithium (in hexanes)

-

Elemental Sulfur

-

Hydrochloric Acid (concentrated)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

A solution of benzenethiol in an anhydrous etheral solvent is cooled in an appropriate bath (e.g., dry ice/acetone).

-

Two equivalents of n-butyllithium are added dropwise to the stirred solution under an inert atmosphere. The reaction mixture is typically stirred for a period to ensure complete formation of the dilithio intermediate.

-

Elemental sulfur is then added portion-wise to the reaction mixture. An exothermic reaction may be observed. The mixture is stirred until the sulfur is consumed.

-

The reaction is quenched by the slow addition of water, followed by acidification with concentrated hydrochloric acid until the solution is acidic.

-

The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 96% | [1] |

| Starting Material | Benzenethiol | [1] |

| Key Reagents | n-Butyllithium, Elemental Sulfur | [1] |

| Solvent | Anhydrous Ether/THF | |

| Reaction Type | One-pot | [1] |

Alternative Synthetic Route: Newman-Kwart Rearrangement

An alternative, albeit multi-step, approach to this compound involves the Newman-Kwart rearrangement. This method starts from a phenol, which is converted to a thiocarbamate that subsequently rearranges to a thiocarbamate upon heating. A final hydrolysis step yields the desired thiol. For this compound, this would necessitate a double rearrangement starting from catechol (1,2-dihydroxybenzene).

Reaction Pathway

The general pathway for a double Newman-Kwart rearrangement would be:

-

Thiocarbamoylation: Catechol is reacted with two equivalents of a dialkylthiocarbamoyl chloride (e.g., dimethylthiocarbamoyl chloride) in the presence of a base to form the O,O'-bis(dialkylthiocarbamoyl) derivative.

-

Thermal Rearrangement: The resulting bis(thiocarbamate) is heated to high temperatures (typically >200 °C) to induce a double Newman-Kwart rearrangement, yielding the S,S'-bis(dialkylthiocarbamoyl) isomer.

-

Hydrolysis: The S,S'-bis(thiocarbamate) is then hydrolyzed, usually under basic conditions, to afford this compound.

Experimental Considerations

While the Newman-Kwart rearrangement is a well-established reaction, the high temperatures required can be a limitation, especially for substrates with sensitive functional groups. The efficiency of the double rearrangement on a catechol core would need to be optimized.

Alternative Synthesis from o-Dihalobenzene

A Chinese patent describes a method for the preparation of this compound starting from an ortho-dihalobenzene (e.g., o-dichlorobenzene or o-dibromobenzene) and sodium ethanethiolate.

Reaction Pathway

-

Nucleophilic Aromatic Substitution: o-Dihalobenzene is reacted with sodium ethanethiolate in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. This results in the formation of 1,2-bis(ethylthio)benzene.

-

Deprotection: The ethyl groups are then cleaved using a reducing agent, such as sodium metal in the presence of naphthalene in THF.

-

Acidification: The resulting dithiolate is acidified with hydrochloric acid to give this compound.

Quantitative Data from Patent

| Parameter | Value |

| Starting Material | o-Dichlorobenzene / o-Dibromobenzene |

| Reagents | Sodium ethanethiolate, Sodium, Naphthalene, HCl |

| Solvent for Substitution | N,N-Dimethylformamide (DMF) |

| Reaction Temperature (Substitution) | 130 °C |

| Reaction Time (Substitution) | 12 hours |

| Yield (Substitution Step) | 90-96% |

Conclusion

For the synthesis of this compound from benzenethiol, the one-pot ortho-lithiation and sulfidation method remains the most efficient and high-yielding approach. It offers a direct route to the target molecule with minimal workup. While the Newman-Kwart rearrangement presents a viable alternative pathway from a dihydroxy precursor, it is more synthetically demanding due to its multi-step nature and the harsh conditions required for the thermal rearrangement. The synthesis from o-dihalobenzenes provides another route, though it does not start from benzenethiol. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the tolerance of any other functional groups present in the molecule. For researchers and professionals in drug development, the ortho-lithiation method is likely to be the preferred choice due to its efficiency and high yield.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,2-Benzenedithiol

Introduction

This compound, also known as dithiocatechol, is an organosulfur compound with the chemical formula C₆H₄(SH)₂.[1] It is a colorless to pale yellow, viscous liquid or solid with a characteristic strong, unpleasant odor.[2][3][4] This compound consists of a benzene ring with two adjacent thiol (-SH) groups. The conjugate base of this diprotic compound is a well-known chelating agent in coordination chemistry and serves as a versatile building block for the synthesis of various organosulfur compounds.[1][5] Its reactivity and ability to form stable metal complexes make it a significant molecule in diverse fields, including organic synthesis, materials science, and potentially in drug development.[2][6]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below, providing essential data for its handling, application, and analysis.

Physical Properties

A compilation of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid or solid with a strong foul odor | [2][3][4] |

| Melting Point | 21-25 °C (70-77 °F; 294-298 K) | [1][3][7] |

| Boiling Point | 119-120 °C at 17 mmHg (239 °C at atmospheric pressure) | [1][2][8] |

| Density | 1.236 g/mL at 25 °C | [1][2][8] |

| Solubility | Soluble in basic water, benzene, ethanol, diethyl ether, and ethyl acetate. Slightly soluble to partly miscible in water. | [1][2][7][9] |

| Flash Point | 104 °C (219 °F) | [1][2] |

| Vapor Pressure | 0.0624 mmHg at 25 °C | [2] |

| Refractive Index | 1.6565 - 1.6585 | [2] |

Chemical and Spectroscopic Properties

Table 2 outlines the key chemical identifiers and properties for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₆S₂ | [7][8] |

| Molecular Weight | 142.24 g/mol | [1][7][8] |

| CAS Number | 17534-15-5 | [7][8] |

| pKa | 5.90 ± 0.43 (Predicted) | [2] |

| InChI Key | JRNVQLOKVMWBFR-UHFFFAOYSA-N | [7] |

| SMILES | SC1=C(S)C=CC=C1 | [7] |

Chemical Reactivity and Applications

This compound exhibits reactivity characteristic of thiols, but its vicinal dithiol arrangement confers unique properties.

-

Oxidation: Oxidation of this compound primarily yields the polymeric disulfide.[1]

-

Chelation and Coordination Chemistry: As a diprotic compound, it readily loses protons from its thiol groups to form a dithiolate anion, which acts as a powerful chelating agent for a wide range of metals. It reacts with metal dihalides and oxides to form dithiolate complexes of the formula LₙM(S₂C₆H₄).[1] It is used in the preparation of Schiff bases for creating copper(II) and zinc(II) complexes.[7][10]

-

Organic Synthesis: It is a key reagent in the synthesis of various organosulfur compounds. For instance, it condenses with ketones and aldehydes to form heterocycles known as dithianes.[1] It is also utilized in a cyclocondensation assay for the measurement of chemopreventive isothiocyanates.[11]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the ortho-lithiation of benzenethiol followed by sulfidation.[1][12]

Materials:

-

Benzenethiol (C₆H₅SH)

-

n-Butyllithium (BuLi)

-

Elemental Sulfur (S)

-

Hydrochloric Acid (HCl)

-

Anhydrous solvent (e.g., diethyl ether or THF)

Procedure:

-

Dissolve benzenethiol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., 0 °C or below).

-

Slowly add two equivalents of n-butyllithium to the solution. The reaction is exothermic. This step results in the formation of C₆H₄SLi-2-Li.[1]

-

After the addition is complete, allow the reaction to stir for a specified time to ensure complete lithiation.

-

Slowly add one equivalent of elemental sulfur to the reaction mixture.

-

After the addition of sulfur, the reaction mixture is typically stirred for several hours at room temperature.

-

Quench the reaction by carefully adding an excess of dilute hydrochloric acid. This step protonates the thiolate intermediates to yield the final product.[1]

-

Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

The crude product can be further purified by distillation under reduced pressure.

Caption: Synthesis workflow for this compound.

Reaction with Aldehydes and Ketones

This compound reacts with aldehydes and ketones to form the corresponding 1,3-benzodithioles.[1]

Materials:

-

This compound

-

Aldehyde or Ketone (RR'CO)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Solvent (e.g., toluene)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound and the aldehyde or ketone in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over an anhydrous salt and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography.

Caption: Condensation reaction of this compound.

Safety and Handling

This compound is an irritant and corrosive substance that can cause irritation to the eyes, skin, and respiratory system.[2][4] It is also a strong sensitizer and may cause allergic reactions.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[13]

Precautions for Safe Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[14]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

-

Wash hands thoroughly after handling.[14]

Conditions for Safe Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

-

The compound is air and heat sensitive; store under an inert atmosphere if possible.[2][4][13]

-

Keep away from incompatible materials such as bases and strong oxidizing agents.[7]

Conclusion

This compound is a fundamentally important organosulfur compound with a rich chemistry. Its physical and chemical properties, particularly its ability to act as a potent chelating agent and a versatile synthetic building block, underscore its significance in various scientific disciplines. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its safe and effective use in research and development, including potential applications in the pharmaceutical industry.

References

- 1. Benzene-1,2-dithiol - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H6S2 | CID 69370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. acs.org [acs.org]

- 6. CAS 17534-15-5: benzene-1,2-dithiol | CymitQuimica [cymitquimica.com]

- 7. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 17534-15-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Benzene-1,2-dithiol 96 17534-15-5 [sigmaaldrich.com]

- 11. 邻苯二硫醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. fishersci.com [fishersci.com]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

- 15. Benzene-1,2-dithiol 96 17534-15-5 [sigmaaldrich.com]

1,2-Benzenedithiol CAS number and molecular structure

An In-depth Technical Guide to 1,2-Benzenedithiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a pivotal organosulfur compound in various fields of chemical and biomedical research. It details the compound's core properties, molecular structure, synthesis, and key reactions. Special emphasis is placed on its role as a versatile ligand in coordination chemistry and its applications in analytical methods and the development of therapeutic agents.

Core Compound Identification and Properties

This compound, also known as 1,2-dimercaptobenzene or dithiocatechol, is a colorless to pale yellow, viscous liquid or solid with a distinct, unpleasant odor.[1][2][3] It consists of a benzene ring substituted with two adjacent thiol (-SH) groups.[2]

Molecular Structure:

-

SMILES: Sc1ccccc1S[4]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17534-15-5 | [1][4][5][6] |

| Molecular Weight | 142.24 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or white solid with an unpleasant odor | [1][2][3] |

| Melting Point | 22-28.5 °C | [1] |

| Boiling Point | 119-120 °C (at 17 mmHg) | |

| Density | 1.236 g/mL (at 25 °C) | |

| Solubility | Slightly soluble in water; soluble in benzene, ethanol, diethyl ether | [3][7] |

Synthesis and Reactions

This compound is a valuable synthetic building block. Its reactivity is dominated by the two thiol groups, which are readily deprotonated, oxidized, and can participate in condensation and chelation reactions.

Synthesis Pathways

While historically prepared via diazotization of 2-aminobenzenethiol, the modern and more efficient route involves the directed ortho-lithiation of benzenethiol.[2][8][9]

Key Chemical Reactions

-

Oxidation: Readily oxidizes to form polymeric disulfide species.[2]

-

Condensation with Aldehydes and Ketones: It undergoes condensation with carbonyl compounds to form five-membered dithiane heterocycles.[2] This reaction is a useful method for protecting carbonyl groups in organic synthesis.

-

Chelation to Metals: The conjugate base, 1,2-benzenedithiolate, is an excellent chelating agent for a wide range of transition metals, forming stable dithiolate complexes.[2] This property is fundamental to its use in coordination chemistry and materials science.

-

Reaction with Isothiocyanates: Reacts quantitatively with isothiocyanates in a cyclocondensation reaction to yield 1,3-benzodithiole-2-thione, a product with a strong UV absorbance.[10]

Applications in Research and Development

The unique reactivity of this compound makes it a valuable tool for researchers in chemistry and drug discovery.

Coordination Chemistry

As a bidentate S,S-donor ligand, this compound is used to synthesize a vast array of metal complexes. These "dithiolene" complexes are studied for their interesting electronic structures, redox properties, and potential applications in catalysis and materials science.[11][12] Siderophore analogs featuring tris(benzene-o-dithiolato) functionalities have also been synthesized, highlighting its utility in bioinorganic chemistry.[13]

Drug Development and Medicinal Chemistry

This compound and its derivatives are of growing interest in medicinal chemistry.

-

Anticancer Agents: Metal complexes of this compound have demonstrated cytotoxic properties. For instance, certain arsenic(III) complexes showed significant cytotoxicity against human acute promyelocytic leukemia cells (NB4).[14] Similarly, specific copper(II) and zinc(II) complexes have been evaluated against Ehrlich ascites carcinoma. The general synthesis of such complexes is a key area of research.[3]

| Compound | Cell Line | IC₅₀ (48h treatment) |

| AsI(PhS₂) | NB4 | ~10 µM |

| AsBr(PhS₂) | NB4 | ~10 µM |

| As₂O₃ (Reference) | NB4 | 1.4 µM |

| Data sourced from MDPI, 2019.[14] |

Analytical Chemistry

A significant application is the quantitative analysis of isothiocyanates (ITCs), a class of compounds known for their cancer chemopreventive activities.[10] The "cyclocondensation assay" relies on the specific and rapid reaction between this compound and ITCs. The resulting product is stable and can be easily quantified by spectrophotometry, making this a widely used method in food science and pharmacology.[10]

Experimental Protocols

Experimental Protocol 1: One-Pot Synthesis of this compound[2][9]

This protocol is based on the efficient synthesis from benzenethiol.

-

Preparation of Lithium Benzenethiolate: Dissolve benzenethiol in a suitable anhydrous ether solvent (e.g., THF) under an inert atmosphere (e.g., Argon). Cool the solution to 0 °C. Add one equivalent of n-butyllithium (BuLi) dropwise while maintaining the temperature.

-

ortho-Lithiation: To the solution from step 1, add a second equivalent of n-butyllithium at 0 °C. Allow the reaction to stir for several hours to ensure complete formation of the di-lithiated intermediate.

-

Sulfidation: Cool the reaction mixture to -78 °C. Add one equivalent of elemental sulfur (S₈) in small portions. The reaction is typically exothermic. Allow the mixture to warm slowly to room temperature and stir overnight.

-

Acidification and Extraction: Quench the reaction by carefully adding it to an aqueous solution of hydrochloric acid (HCl, 2 equivalents). Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Experimental Protocol 2: Synthesis of a Dithiolate Metal Complex (Example: Arsenic(III) Complex)[16]

This protocol provides a general method for synthesizing neutral dithiolate complexes.

-

Ligand Preparation: Dissolve 1 mmol of this compound in chloroform (CHCl₃) that has been saturated with nitrogen gas to remove oxygen.

-

Reaction: To the ligand solution, add an equimolar amount (1 mmol) of the arsenic(III) halide (e.g., AsBr₃ or AsI₃).

-

Reflux: Heat the reaction mixture and stir under reflux for 5 hours. The reaction should be maintained under an inert atmosphere.

-

Isolation: After cooling, concentrate the solution under reduced pressure. Place the concentrated solution in a refrigerator.

-

Crystallization: Crystals of the AsX(S₂C₆H₄) complex should form over several days to a week and can be isolated from the reaction mixture.

Experimental Protocol 3: Condensation with a Ketone (General)[2][17]

This protocol describes the general procedure for forming a dithiane from this compound and a ketone.

-

Reaction Setup: In a round-bottom flask, combine the ketone (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent such as toluene or dichloromethane.

-

Catalyst Addition: Add a catalytic amount of a protic or Lewis acid (e.g., p-toluenesulfonic acid or BF₃·OEt₂).

-

Water Removal: Heat the reaction to reflux. If using toluene, employ a Dean-Stark apparatus to remove the water formed during the condensation. Monitor the reaction progress by TLC.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.

-

Purification: Dry the organic layer over an anhydrous salt, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

References

- 1. This compound | C6H6S2 | CID 69370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene-1,2-dithiol - Wikipedia [en.wikipedia.org]

- 3. This compound [chembk.com]

- 4. BENZENE-1,2-DITHIOL | CAS 17534-15-5 [matrix-fine-chemicals.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound - High purity | EN [georganics.sk]

- 7. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. acs.org [acs.org]

- 10. The 1,2-Benzenedithiole-Based Cyclocondensation Assay, a Valuable Tool for Measurement of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. journalijdr.com [journalijdr.com]

- 13. znaturforsch.com [znaturforsch.com]

- 14. This compound and Toluene-3,4-dithiol Arsenic(III) Complexes—Synthesis, Structure, Spectroscopic Characterization and Toxicological Studies | MDPI [mdpi.com]

Reactivity of Thiol Groups in 1,2-Benzenedithiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzenedithiol, also known as dithiocatechol, is an organosulfur compound featuring two thiol groups attached to adjacent carbon atoms on a benzene ring. This unique structural arrangement confers a high degree of reactivity and versatility, making it a valuable building block in organic synthesis and coordination chemistry. The nucleophilicity of its thiol groups, their propensity for oxidation to form a disulfide bridge, and their ability to act as potent bidentate chelating agents for a wide array of metal ions are central to its chemical behavior. This guide provides a comprehensive overview of the reactivity of the thiol groups in this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its reaction pathways.

Core Reactivity Principles

The reactivity of the thiol groups in this compound is governed by several key factors:

-

Redox Chemistry: The thiol groups are readily oxidized to form a disulfide bond, resulting in a five-membered dithiolane-like ring fused to the benzene ring. This reversible oxidation-reduction is a cornerstone of its chemistry.

-

Chelation: The two adjacent thiol groups act as a powerful bidentate chelating ligand for a vast range of metal ions, forming stable five-membered chelate rings. This property is extensively utilized in coordination chemistry and for the synthesis of metal dithiolene complexes.[2]

Quantitative Data on Reactivity

A thorough understanding of the reactivity of this compound requires quantitative data. The following tables summarize key parameters, though it is important to note that specific experimental data for this compound, particularly regarding reaction kinetics, is sparse in the readily available literature.

| Property | Value | Notes |

| pKa (predicted) | 5.90 ± 0.43 | This value suggests the thiol groups are moderately acidic. Experimental determination is recommended for specific applications.[1] |

| Molar Mass | 142.24 g/mol | [2] |

| Melting Point | 22-24 °C | [2] |

| Boiling Point | 119-120 °C at 17 mmHg | [2] |

| Density | 1.236 g/mL | [2] |

Key Reactions and Experimental Protocols

Reaction with Aldehydes and Ketones: Formation of 1,3-Benzodithioles

This compound readily reacts with aldehydes and ketones in the presence of an acid catalyst to form 1,3-benzodithioles. This reaction is a useful method for the protection of carbonyl groups.[2]

Experimental Protocol: Synthesis of 2-Phenyl-1,3-benzodithiole from Benzaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in a suitable solvent such as toluene or dichloromethane (20 mL).

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.05 mmol) or a few drops of concentrated hydrochloric acid.

-

Reaction Execution: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Oxidation to Disulfide

The thiol groups of this compound can be easily oxidized to form a disulfide-bridged cyclic compound. This reaction can be achieved using a variety of oxidizing agents, including iodine, hydrogen peroxide, or even atmospheric oxygen, particularly in the presence of a base.

Experimental Protocol: Oxidation of this compound to the Corresponding Disulfide

-

Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable solvent like ethanol or dichloromethane (20 mL) in a round-bottom flask with a magnetic stirrer.

-

Oxidant Addition: Slowly add a solution of iodine (1.0 mmol) in the same solvent to the stirred solution of this compound. The disappearance of the iodine color indicates the progress of the reaction.

-

Reaction Monitoring: Monitor the reaction by TLC until all the starting material has been consumed.

-

Work-up: If necessary, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Isolation: Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude disulfide. Further purification can be achieved by recrystallization.

Chelation of Metal Ions: Synthesis of Metal Dithiolene Complexes

This compound is a premier ligand for the synthesis of metal dithiolene complexes. The deprotonated dithiolate readily coordinates with a variety of transition metal ions.

Experimental Protocol: Synthesis of a Nickel(II) bis(1,2-benzenedithiolate) Complex

-

Ligand Deprotonation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2.0 mmol) in a deoxygenated solvent such as ethanol or methanol. Add a solution of a base, such as sodium hydroxide or sodium methoxide (2.0 mmol), to deprotonate the thiol groups and form the dithiolate.

-

Metal Salt Addition: To the stirred solution of the dithiolate, slowly add a solution of a nickel(II) salt, such as nickel(II) chloride hexahydrate (1.0 mmol), in the same solvent.

-

Complex Formation: A precipitate of the nickel(II) bis(1,2-benzenedithiolate) complex should form. Stir the reaction mixture at room temperature for a few hours to ensure complete reaction.

-

Isolation and Purification: Collect the solid product by filtration under an inert atmosphere. Wash the precipitate with the solvent to remove any unreacted starting materials and byproducts. The complex can be further purified by recrystallization from a suitable solvent.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and a typical experimental workflow for studying the reactivity of this compound.

References

Solubility of 1,2-Benzenedithiol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for 1,2-Benzenedithiol in common organic solvents. However, qualitative assessments consistently indicate its solubility in a range of non-polar and polar aprotic and protic solvents. This information is summarized in Table 1.

Table 1: Qualitative Solubility of this compound

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Classification | Solubility |

| Benzene | C₆H₆ | 78.11 | Aromatic Hydrocarbon | Soluble[1][2][3][4][5] |

| Ethanol | C₂H₅OH | 46.07 | Protic, Polar | Soluble[1][2][3][4][5] |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Aprotic, Polar | Soluble[1][2][3][4][5] |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Aprotic, Polar | Soluble[1][2][3][4][5] |

| Dichloromethane | CH₂Cl₂ | 84.93 | Halogenated | Soluble |

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, two standard experimental protocols for determining the solubility of a solid compound like this compound in an organic solvent are detailed below. These methods, the gravimetric method and UV-Vis spectrophotometry, are widely accepted and can be readily implemented in a laboratory setting.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility by measuring the mass of the dissolved solute in a known mass or volume of a saturated solution.

Principle: A saturated solution of this compound is prepared in the solvent of interest at a constant temperature. A known volume of the clear supernatant is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

Materials and Equipment:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Thermostatic shaker or water bath

-

Conical flasks with stoppers

-

Pipettes and volumetric flasks

-

Evaporating dish or watch glass

-

Drying oven

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent. Stopper the flask to prevent solvent evaporation.

-

Equilibration: Place the flask in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The presence of undissolved solid at the bottom of the flask indicates saturation.

-

Sample Collection: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a pipette, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

-

Solvent Evaporation: Transfer the collected aliquot to a pre-weighed, dry evaporating dish. Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Drying and Weighing: Place the evaporating dish containing the solid residue in a drying oven at a temperature below the melting point of this compound (22-24°C) until a constant weight is achieved. This may require gentle heating under vacuum.

-

Calculation: The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

UV-Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers high sensitivity.

Principle: A calibration curve of absorbance versus concentration for this compound in the chosen solvent is first established. A saturated solution is then prepared, filtered, and diluted to a concentration within the linear range of the calibration curve. The absorbance of the diluted solution is measured, and its concentration is determined from the calibration curve, which then allows for the calculation of the original solubility.

Materials and Equipment:

-

This compound

-

Solvent of interest (must be UV-transparent at the analysis wavelength)

-

UV-Vis spectrophotometer and cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in the solvent of interest. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin (or be corrected for a blank).

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Dilution: After equilibration, filter the saturated solution to remove any undissolved solid. Accurately dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Calculation: Determine the concentration of the diluted solution from the calibration curve. The solubility (S) of the original saturated solution is then calculated by multiplying the concentration of the diluted sample by the dilution factor.

Visualizations

The following diagrams illustrate a generalized workflow for solubility determination and a key reaction of this compound.

Caption: Generalized workflow for determining the solubility of this compound.

Caption: Reaction scheme for the formation of a Schiff base from this compound.

References

- 1. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. chembk.com [chembk.com]

- 3. 17534-15-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. BENZOL-1,2-DITHIOL [chembk.com]

Spectroscopic Profile of 1,2-Benzenedithiol: A Technical Guide

Introduction

1,2-Benzenedithiol (C₆H₄(SH)₂), also known as pyrocatechol dithiol, is a vital organosulfur compound extensively utilized in coordination chemistry as a chelating agent and as a precursor in the synthesis of various organosulfur compounds. A thorough understanding of its structural and electronic properties is paramount for its application in research and development. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, tabulated data, and visual diagrams are presented to serve as an in-depth resource for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data, typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the thiol protons. The aromatic region typically displays a complex multiplet due to the coupling between adjacent protons.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.30 - 7.10 | m | - | Ar-H (4H) |

| ~3.50 | s | - | SH (2H) |

| Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of this compound, three distinct signals are expected for the aromatic carbons.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~130.0 | C -S |

| ~128.5 | Ar-C H |

| ~126.0 | Ar-C H |

| Note: The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the S-H and aromatic C-H and C-C bonds. The data presented below is for the gas phase.[1][2][3]

Table 3: IR Absorption Data for this compound (Gas Phase)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2590 | Medium | S-H stretch |

| ~1570 | Medium | Aromatic C=C stretch |

| ~1440 | Strong | Aromatic C=C stretch |

| ~1260 | Medium | In-plane C-H bend |

| ~1100 | Medium | In-plane C-H bend |

| ~740 | Strong | Out-of-plane C-H bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent like ethanol would typically show absorption bands corresponding to π-π* transitions of the benzene ring.

Table 4: UV-Vis Absorption Data for this compound

| Wavelength (λmax) nm | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ | Solvent | Assignment |

| ~240 | Data not available | Ethanol | π-π* transition |

| ~280 | Data not available | Ethanol | π-π* transition |

| Note: Specific molar absorptivity values are not readily available in the literature and would need to be determined experimentally. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[4] Ensure the sample is fully dissolved.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube.[4] Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the acquired data using appropriate NMR software. Reference the ¹H spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm). Reference the ¹³C spectrum to the CDCl₃ solvent peak (77.16 ppm).[5]

IR Spectroscopy Protocol (ATR-FTIR)

-

Sample Preparation: Since this compound is a low-melting solid or viscous liquid, it can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[6] Place a small drop of the liquid or a few crystals of the solid sample onto the ATR crystal.[6]

-

Data Acquisition: Record the background spectrum of the clean, empty ATR crystal.[6] Apply the sample to the crystal and ensure good contact. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent such as ethanol. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer.[7] Fill one cuvette with the pure solvent to be used as a reference. Fill a second cuvette with the sample solution.[7] Scan the sample from a suitable starting wavelength (e.g., 400 nm) to a suitable ending wavelength (e.g., 200 nm).

-

Data Processing: The instrument software will plot absorbance versus wavelength. Identify the wavelengths of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Mandatory Visualization

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic data and structural information.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. chem.uzh.ch [chem.uzh.ch]

An In-depth Technical Guide on the Electrochemical Properties of 1,2-Benzenedithiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of 1,2-Benzenedithiol. The content herein is curated for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key processes.

Core Electrochemical Properties of this compound

This compound, an organosulfur compound with the formula C₆H₄(SH)₂, exhibits characteristic electrochemical behavior primarily centered around the redox activity of its two thiol groups. The adjacent positioning of these groups on the benzene ring influences its reactivity, particularly its propensity for oxidation to form disulfide linkages.

Redox Behavior

The principal electrochemical reaction of this compound is its oxidation, which typically proceeds via the formation of a disulfide. This process involves the removal of electrons and protons from the thiol groups, leading to the formation of a sulfur-sulfur bond. The oxidation can result in the formation of a cyclic disulfide or polymeric structures, depending on the experimental conditions.

While specific cyclic voltammetry data for this compound is not extensively reported in readily available literature, the electrochemical behavior of aromatic thiols and related dithiol compounds provides a strong basis for understanding its properties. The oxidation is generally an irreversible or quasi-reversible process, influenced by factors such as the electrode material, solvent, and pH.

Quantitative Electrochemical Data (Analogous Systems)

Due to the limited availability of specific quantitative data for this compound, the following table summarizes representative electrochemical data for analogous compounds, such as thiophenol and catechol (1,2-dihydroxybenzene). This data provides an estimate of the expected redox potentials for the thiol groups in an aromatic system. The electrochemical oxidation of catechol to o-benzoquinone is a well-studied analogue for the oxidation of this compound.

| Compound | Redox Process | Anodic Peak Potential (Epa) vs. Ag/AgCl | Cathodic Peak Potential (Epc) vs. Ag/AgCl | Notes |

| Thiophenol | Oxidation to Diphenyl Disulfide | ~ +0.5 V to +1.0 V | Not always observed (irreversible) | Potential can vary significantly with solvent and electrode material. |

| Catechol (1,2-Dihydroxybenzene) | Oxidation to o-Benzoquinone | ~ +0.46 V | ~ +0.1 V | In neutral aqueous solution (pH 7).[1] |

Experimental Protocols

Cyclic Voltammetry of Aromatic Dithiols

This protocol outlines a general procedure for performing cyclic voltammetry on aromatic dithiols like this compound, adapted from standard electrochemical methodologies.[2][3][4][5]

Objective: To investigate the redox behavior of this compound and determine its oxidation potential.

Materials:

-

This compound

-

Anhydrous acetonitrile (CH₃CN) or other suitable aprotic solvent

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate - TBAP)

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Voltammetric cell

-

Potentiostat

Procedure:

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte (TBAP) in anhydrous acetonitrile.

-

Prepare a 1-5 mM solution of this compound in the electrolyte solution.

-

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).

-

Dry the electrode completely.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment:

-

Initial Potential: A potential where no reaction is expected (e.g., 0.0 V).

-

Vertex Potential 1: A potential sufficiently positive to induce oxidation (e.g., +1.5 V).

-

Vertex Potential 2: A potential to return to the initial state (e.g., 0.0 V).

-

Scan Rate: Start with a typical scan rate (e.g., 100 mV/s) and vary it in subsequent experiments (e.g., 50, 200, 500 mV/s) to study the kinetics.

-

-

Run the cyclic voltammetry scan and record the voltammogram.

-

-

Data Analysis:

-

Identify the anodic and cathodic peak potentials and currents from the voltammogram.

-

Analyze the effect of the scan rate on the peak currents and potentials to determine the reversibility of the redox process.

-

Visualizations

Electrochemical Oxidation Pathway of this compound

The following diagram illustrates the proposed electrochemical oxidation pathway of this compound, leading to the formation of a disulfide dimer and potentially further polymerization. This mechanism is based on the known electrochemical behavior of thiols.[6]

Caption: Proposed electrochemical oxidation of this compound.

Experimental Workflow for Cyclic Voltammetry

This diagram outlines the key steps in the experimental workflow for conducting a cyclic voltammetry analysis of this compound.

Caption: Experimental workflow for cyclic voltammetry analysis.

Logical Relationship of Experimental Parameters

The following diagram illustrates the logical relationship between key experimental parameters and the resulting data in a cyclic voltammetry experiment.

Caption: Relationship of parameters in cyclic voltammetry.

References

- 1. Electrochemical Synthesis of Organic Polysulfides from Disulfides by Sulfur Insertion from S8 and an Unexpected Solvent Effect on the Product Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Electrochemical oxidative C–H/S–H cross-coupling between enamines and thiophenols with H 2 evolution - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05143G [pubs.rsc.org]

An In-Depth Technical Guide to 1,2-Benzenedithiol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzenedithiol (CAS Registry Number: 17534-15-5), also known as dithiocatechol, is a versatile organosulfur compound with the chemical formula C₆H₄(SH)₂.[1] This colorless, viscous liquid, characterized by a strong odor, consists of a benzene ring with two adjacent thiol groups.[1] Its significance in the scientific community stems from its role as a potent chelating agent in coordination chemistry and as a valuable building block in the synthesis of a wide array of organosulfur compounds.[2] This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and key applications of this compound, with a focus on information relevant to researchers and professionals in drug development.

Discovery and Historical Synthesis

The first successful synthesis of this compound was reported in 1925 by P. C. Guha and M. N. Chakladar.[2] Their pioneering work involved the diazotization of 2-aminobenzenethiol. Nearly seven decades later, in 1992, a more modern and efficient one-pot synthesis was developed by D. M. Giolando and K. Kirschbaum, which involves the ortho-lithiation of benzenethiol followed by sulfidation.[2] This later method has become a common route for the laboratory-scale preparation of this compound.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₆S₂ |

| Molar Mass | 142.24 g/mol |

| Appearance | Colorless to pale yellow viscous liquid |

| Melting Point | 22-24 °C |

| Boiling Point | 119-120 °C at 17 mmHg |

| Density | 1.236 g/mL at 25 °C |

| Solubility | Soluble in basic water, ethanol, ether, and dichloromethane. |

| pKa | Not available |

| ¹H NMR | Aromatic protons typically appear as a multiplet in the range of 7.0-7.5 ppm, while the thiol protons show a broad singlet. |

| ¹³C NMR | Aromatic carbons attached to sulfur appear around 130 ppm, with other aromatic carbons resonating in the 125-135 ppm range. |

| FTIR (cm⁻¹) | Key peaks include S-H stretching (around 2550 cm⁻¹), C-S stretching (around 740 cm⁻¹), and aromatic C-H stretching (around 3050 cm⁻¹). |

Experimental Protocols

Historical Synthesis: Diazotization of 2-Aminobenzenethiol (Guha and Chakladar, 1925)

-

Diazotization: 2-Aminobenzenethiol is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Sulfur Introduction: The diazonium salt is then reacted with a sulfur-containing nucleophile, such as a solution of sodium sulfide or potassium ethyl xanthate. This step displaces the diazonium group and introduces the second thiol group (or a protected form).

-

Hydrolysis/Reduction: If a protected thiol was introduced, a final hydrolysis or reduction step is necessary to yield this compound.

Modern Synthesis: Ortho-lithiation of Benzenethiol (Giolando and Kirschbaum, 1992)

This one-pot synthesis provides a high-yield and convenient route to this compound.

-

Deprotonation: Benzenethiol is dissolved in a suitable anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

Ortho-lithiation: Two equivalents of a strong organolithium base, typically n-butyllithium (BuLi), are added dropwise to the solution at a low temperature (e.g., 0 °C). The first equivalent deprotonates the thiol, and the second equivalent directs the lithiation to the ortho position of the benzene ring.

-

Sulfidation: Elemental sulfur (S₈) is then added to the reaction mixture. The organolithium intermediate reacts with the sulfur to form a dilithium thiolate.

-

Acidification: The reaction is quenched by the careful addition of an aqueous acid, such as hydrochloric acid (HCl), to protonate the thiolates, yielding this compound.

-

Work-up and Purification: The product is typically extracted into an organic solvent, washed, dried, and purified by distillation under reduced pressure.

Key Applications

Coordination Chemistry

This compound is a prominent ligand in coordination chemistry due to the ability of its two thiol groups to chelate to a single metal center, forming a stable five-membered ring. It can coordinate to a wide range of transition metals, forming complexes with diverse structures and electronic properties. These complexes are of interest for their potential applications in catalysis, materials science, and as models for the active sites of metalloenzymes.

Organic Synthesis

Beyond its use in coordination chemistry, this compound is a versatile reagent in organic synthesis. It can be used to protect aldehydes and ketones as 1,3-benzodithioles, which are stable to a variety of reaction conditions. Furthermore, it serves as a precursor for the synthesis of various sulfur-containing heterocyclic compounds.

Cyclocondensation Assay for Isothiocyanate Quantification

A significant application of this compound, particularly relevant to drug development and food science, is in the cyclocondensation assay for the quantification of isothiocyanates (ITCs). ITCs are a class of naturally occurring compounds found in cruciferous vegetables that have garnered interest for their potential chemopreventive properties. The assay relies on the reaction of an ITC with this compound to form a stable, UV-active product, 1,3-benzodithiole-2-thione, which can be quantified spectrophotometrically.

Visualizations

Caption: Historical Synthesis of this compound (Guha and Chakladar, 1925).

Caption: Modern One-Pot Synthesis of this compound (Giolando and Kirschbaum, 1992).

Caption: Workflow of the Cyclocondensation Assay for Isothiocyanate Quantification.

Conclusion

Since its initial synthesis nearly a century ago, this compound has established itself as a cornerstone reagent in both inorganic and organic chemistry. Its straightforward synthesis and versatile reactivity have led to its widespread use in the formation of metal complexes and the construction of complex organic molecules. For researchers in drug development, the application of this compound in the cyclocondensation assay provides a robust tool for the quantification of potentially therapeutic isothiocyanates. A thorough understanding of the history, properties, and reactivity of this compound is essential for its effective utilization in modern chemical research.

References

A Technical Guide to the Theoretical Calculation of 1,2-Benzenedithiol Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methods used to calculate the molecular properties of 1,2-benzenedithiol. It details the computational protocols for determining its structural, vibrational, and electronic characteristics. The methodologies outlined herein are grounded in Density Functional Theory (DFT), a robust and widely used approach in computational chemistry for predicting molecular behavior with high accuracy.

Introduction to Theoretical Analysis of this compound

This compound (C₆H₄(SH)₂) is an organosulfur compound featuring two thiol groups on adjacent carbons of a benzene ring. Its conjugate base acts as a potent chelating agent, making it a critical building block in coordination chemistry and materials science. Understanding its molecular geometry, electronic structure, and reactivity is paramount for designing novel metal complexes, catalysts, and functional materials.

Theoretical calculations, primarily using DFT, offer a powerful, non-experimental route to elucidate these properties. By solving approximations of the Schrödinger equation, these methods can predict molecular structure, vibrational spectra (IR and Raman), electronic orbital energies (HOMO and LUMO), and other key parameters that govern the molecule's chemical behavior and reactivity.

Detailed Computational Methodologies

The following sections outline the standard protocols for performing theoretical calculations on this compound using quantum chemistry software packages like Gaussian.

Protocol for Geometry Optimization

The first and most crucial step is to determine the molecule's most stable three-dimensional structure, its lowest energy conformation.

-

Input Structure Creation : Build an initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Selection of Method and Basis Set : Choose a suitable level of theory. A widely accepted and effective combination for organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with a Pople-style basis set such as 6-311++G(d,p) or a Dunning-style correlation-consistent basis set like aug-cc-pVDZ.[1] The aug- prefix indicates the addition of diffuse functions, which are important for accurately describing lone pairs and anions, while (d,p) and ++ add polarization functions to heavy atoms and hydrogens, respectively, allowing for more flexibility in describing bonding.

-

Calculation Execution : Run the geometry optimization calculation. The software will iteratively adjust bond lengths, bond angles, and dihedral angles to find the structure with the minimum potential energy.

-

Verification of Minimum : After optimization, perform a vibrational frequency calculation at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Protocol for Vibrational Frequency Analysis

This calculation predicts the infrared (IR) and Raman spectra of the molecule.

-

Prerequisite : A fully optimized molecular geometry is required.

-

Calculation Type : Perform a "Frequency" or "Vibrational Analysis" calculation using the optimized structure and the same DFT functional and basis set used for optimization.

-

Output Analysis : The calculation will yield the vibrational frequencies (in cm⁻¹), their corresponding IR intensities, and Raman activities. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation. It is standard practice to apply an empirical scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies for better agreement with experimental spectra.

-

Spectral Assignment : Each calculated frequency corresponds to a specific normal mode of vibration (e.g., C-H stretch, S-H bend). Visualization of these modes allows for the definitive assignment of peaks in the experimental IR and Raman spectra.

Protocol for Electronic Property and Reactivity Descriptor Calculation

These calculations provide insight into the molecule's electronic structure, stability, and sites of reactivity.

-

Prerequisite : A fully optimized molecular geometry.

-

Calculation Type : A single-point energy calculation is typically sufficient, performed at the same or a higher level of theory. Ensure the output includes molecular orbital information.

-

HOMO-LUMO Analysis : Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

-

Molecular Electrostatic Potential (MEP) : Generate an MEP surface. This surface maps the electrostatic potential onto the molecule's electron density, visually identifying electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue) regions.

-

Global Reactivity Descriptors : Using the HOMO and LUMO energies, calculate key reactivity indices:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Chemical Hardness (η) = (I - A) / 2

-

Chemical Softness (S) = 1 / η

-

Electronegativity (χ) = (I + A) / 2

-

Electrophilicity Index (ω) = χ² / (2η)

-

Protocol for NMR Chemical Shift Calculation

This protocol predicts the ¹H and ¹³C NMR spectra, which are invaluable for structure elucidation.

-

Prerequisite : A fully optimized molecular geometry.

-

Calculation Type : Perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method. This is the most common and reliable approach.

-

Reference Standard : To convert the calculated absolute shielding tensors (σ) into chemical shifts (δ), a reference compound must also be calculated at the exact same level of theory. Tetramethylsilane (TMS) is the standard reference. The chemical shift is calculated as δsample = σTMS - σsample.

-

Solvent Effects : NMR chemical shifts can be sensitive to the solvent. For higher accuracy, include a solvent model in the calculation, such as the Polarizable Continuum Model (PCM).

Calculated Data and Properties

The following tables summarize theoretical data for this compound. Data is sourced from published computational studies where available; otherwise, representative values are provided for illustrative purposes based on established methodologies.

Molecular Geometry

The optimized geometry provides the most stable arrangement of atoms. Below are key bond lengths and vibrational frequencies calculated at the B3LYP and MP2 levels of theory with the aug-cc-pVDZ basis set.

| Parameter | B3LYP/aug-cc-pVDZ | MP2/aug-cc-pVDZ |

| S-H Bond Length (Å) | 1.359 | 1.355 |

Table 1: Calculated S-H bond lengths for this compound. A full geometry optimization would also provide all C-C, C-S, and C-H bond lengths, as well as all bond and dihedral angles.

Vibrational Frequencies

Vibrational analysis is used to predict IR and Raman spectra. The S-H stretching frequency is a key diagnostic peak.

| Vibrational Mode | B3LYP/aug-cc-pVDZ (cm⁻¹) | MP2/aug-cc-pVDZ (cm⁻¹) |

| S-H Symmetric Stretch | 2635.8 | 2702.2 |

| S-H Asymmetric Stretch | 2632.0 | - |

Table 2: Calculated S-H stretching frequencies for this compound. A complete frequency calculation yields 36 normal modes corresponding to all possible molecular vibrations.

Electronic Properties and Global Reactivity Descriptors

The frontier molecular orbitals (HOMO and LUMO) are central to understanding chemical reactivity. The following table presents illustrative values calculated using a common DFT method, as specific published data for the isolated molecule is scarce.

| Parameter | Calculated Value (Illustrative) |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -0.85 eV |

| HOMO-LUMO Gap (ΔE) | 5.40 eV |

| Ionization Potential (I) | 6.25 eV |

| Electron Affinity (A) | 0.85 eV |

| Chemical Hardness (η) | 2.70 eV |

| Electronegativity (χ) | 3.55 eV |

| Electrophilicity Index (ω) | 2.33 eV |

Table 3: Illustrative electronic properties and global reactivity descriptors for this compound, calculated at the B3LYP/6-311++G(d,p) level. The HOMO is expected to be localized primarily on the sulfur lone pairs and the benzene π-system, while the LUMO is expected to be a π orbital of the aromatic ring.*

NMR Chemical Shifts

Theoretical NMR calculations are a powerful tool for confirming molecular structure. The table below shows a comparison of experimental ¹H NMR shifts with hypothetical calculated values to illustrate the expected accuracy of the GIAO method.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) (Illustrative) |

| H3 / H6 | 7.34-7.24 (m) | 7.30 |

| H4 / H5 | 7.34-7.24 (m) | 7.25 |

| S-H | ~3.5-4.5 (s, broad) | 3.95 |

Table 4: Comparison of experimental and illustrative calculated ¹H NMR chemical shifts for this compound. Calculations would typically be performed using the GIAO method at the B3LYP/6-311++G(d,p) level with a solvent model.

Visualizing Computational Workflows

Graphviz diagrams provide a clear visual representation of the logical flow of theoretical calculations.

References

1,2-Benzenedithiol: A Technical Guide to Emerging Research Frontiers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Benzenedithiol, a seemingly simple aromatic dithiol, is a cornerstone ligand in coordination chemistry and a versatile building block in materials science and organic synthesis. Its ability to form stable, redox-active complexes with a vast array of metals has opened up numerous avenues of research, from the development of novel catalysts and molecular conductors to the synthesis of potential therapeutic agents. This technical guide provides an in-depth exploration of the core properties of this compound, its synthesis, and its applications. We present a comprehensive summary of its quantitative data, detailed experimental protocols for its use, and a visual representation of its role in synthetic workflows and potential applications. This document aims to serve as a foundational resource for professionals seeking to innovate in the fields of chemistry, materials science, and drug development by leveraging the unique characteristics of this remarkable molecule.

Core Properties of this compound

This compound, also known as 1,2-dimercaptobenzene, is a colorless to pale yellow viscous liquid with a characteristic strong, unpleasant odor.[1][2] It is soluble in many organic solvents and in basic water.[1][2][3] Its key feature is the pair of adjacent thiol (-SH) groups on a benzene ring, which dictates its chemical reactivity and utility.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₆S₂ | [1] |

| Molar Mass | 142.24 g/mol | [1] |

| Appearance | Colorless to pale yellow viscous liquid | [1][2] |

| Density | 1.236 g/mL at 25 °C | [1][2] |

| Melting Point | 22 to 24 °C (72 to 75 °F; 295 to 297 K) | [1] |

| Boiling Point | 119 to 120 °C (246 to 248 °F; 392 to 393 K) at 17 mmHg | [1] |

| Flash Point | 104.0 °C (219.2 °F; 377.1 K) | [1] |

| Solubility | Soluble in basic water, benzene, ethanol, diethyl ether, ethyl acetate. | [1][3] |

| CAS Number | 17534-15-5 | [1] |

Spectroscopic Data